molecular formula C7H14O2 B1599361 3,3-Dimethylpentanoic acid CAS No. 3177-74-0

3,3-Dimethylpentanoic acid

Cat. No. B1599361
CAS RN: 3177-74-0
M. Wt: 130.18 g/mol
InChI Key: UPURPFNAFBQPON-UHFFFAOYSA-N
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Description

3,3-Dimethylpentanoic acid is a branched-chain fatty acid that belongs to the family of carboxylic acids. It is also known by its systematic name, 2,2-dimethylpentanoic acid. This compound is widely used in scientific research applications due to its unique properties and potential therapeutic benefits. In

Scientific Research Applications

  • 3,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It’s used in various scientific fields, particularly in chemistry and materials science .
  • The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
  • These properties are essential for researchers and scientists who are studying the compound’s behavior under different conditions, its interactions with other substances, and its potential applications .
  • The methods of application or experimental procedures would depend on the specific research context. For example, if a researcher is studying the compound’s thermal conductivity, they might use a method like the comparative cut-bar method, which involves heating the compound and measuring the rate at which it conducts heat .
  • The results or outcomes obtained would also depend on the specific research context. For example, if a researcher is studying the compound’s boiling temperature, they might find that it has a specific boiling point at a certain pressure .
  • 3,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It’s used in various scientific fields, particularly in chemistry and materials science .
  • The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
  • These properties are essential for researchers and scientists who are studying the compound’s behavior under different conditions, its interactions with other substances, and its potential applications .
  • The methods of application or experimental procedures would depend on the specific research context. For example, if a researcher is studying the compound’s thermal conductivity, they might use a method like the comparative cut-bar method, which involves heating the compound and measuring the rate at which it conducts heat .
  • The results or outcomes obtained would also depend on the specific research context. For example, if a researcher is studying the compound’s boiling temperature, they might find that it has a specific boiling point at a certain pressure .
  • 3,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It’s used in various scientific fields, particularly in chemistry and materials science .
  • The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound . These data include properties like boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
  • These properties are essential for researchers and scientists who are studying the compound’s behavior under different conditions, its interactions with other substances, and its potential applications .
  • The methods of application or experimental procedures would depend on the specific research context. For example, if a researcher is studying the compound’s thermal conductivity, they might use a method like the comparative cut-bar method, which involves heating the compound and measuring the rate at which it conducts heat .
  • The results or outcomes obtained would also depend on the specific research context. For example, if a researcher is studying the compound’s boiling temperature, they might find that it has a specific boiling point at a certain pressure .

properties

IUPAC Name

3,3-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPURPFNAFBQPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415229
Record name 3,3-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylpentanoic acid

CAS RN

3177-74-0
Record name 3,3-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
TS Chao, M Kjonaas, J DeJovine - Am. Chem. Soc., Div. Pet. Chem., Prepr.; …, 1979 - osti.gov
Esters of straight chain carboxylic acids with neopentylpolyols such as pentaerythritol (PE), dipentaerythritol (diPE) and trimethylolpropane (TMP) are widely used as base fluids for Type …
Number of citations: 6 www.osti.gov
YU DING, M SHEN - Acta Chimica Sinica, 1992 - sioc-journal.cn
(?-Cis-3-(dichlorovinyl)-2, 2-dimethylcyclopropanecarboxylic acid (I) was synthesized through two ways from Et 5-chloro-3, 3-dimethylpentanoate (II) which had been obtained from …
Number of citations: 0 sioc-journal.cn
J Barker, SL Cook, ME Lasterra-Sánchez… - Journal of the Chemical …, 1992 - pubs.rsc.org
Addition of methyllithium followed by tertiary haloalkanes to readily available and air-stable (methyl 2-acetamidoacrylate)tricarbonyliron(0)1, gives protected β,β,β-trialkyl α-amino acids …
Number of citations: 4 pubs.rsc.org
TS Chao, M Kjonaas, J DeJovine - Industrial & Engineering …, 1983 - ACS Publications
Esters providing greater oxidation resistance than neopentylpolyol esters of straight-chain acids were prepared and evaluated as base fluids for synthetic lubricants. Acids employed …
Number of citations: 18 pubs.acs.org
GM Chaban, S Pizzarello - Meteoritics & Planetary Science, 2010 - Wiley Online Library
To better explain the unusual distribution and relative abundances of several 6‐ and 7‐carbon amino acids found in meteorites, their thermodynamic properties were studied using …
Number of citations: 5 onlinelibrary.wiley.com
J Barker, SL Cook, ME Lasterra-Sánchez… - Inorganica chimica …, 1994 - Elsevier
(Methyl 2-acetamidoacrylate)tricarbonyliron(0) (3) reacts with 2 equivalents of methyllithium to give methyl N-acetylalaninate (4) and 2-acetamido-4-oxopentanoate (5) when the …
Number of citations: 5 www.sciencedirect.com
JR Cronin, S Pizzarello - Geochimica et Cosmochimica Acta, 1986 - Elsevier
All of the eighteen possible seven-carbon acyclic primary α-amino alkanoic acids have been positively identified in a hot-water extract of the Murchison meteorite by the combined use …
Number of citations: 123 www.sciencedirect.com
L Schmerling - Journal of the American Chemical Society, 1945 - ACS Publications
Although it has long been known2 that alu-minum chloridecatalyzes the condensation of polyhaloalkanes (eg, chloroform and carbon tetrachloride) with polyhaloolefins (eg, di-, tri-and …
Number of citations: 61 pubs.acs.org
V Vanek, M Budesinsky, P Kabeleová… - Journal of medicinal …, 2009 - ACS Publications
Betaine-homocysteine S-methyltransferase (BHMT) catalyzes the transfer of a methyl group from betaine to l-homocysteine, yielding dimethylglycine and l-methionine. In this study, we …
Number of citations: 17 pubs.acs.org
C Galli, G Giovannelli, G Illuminati… - The Journal of Organic …, 1979 - ACS Publications
Our studies13 on the energetics of the intramolecular re-actions ofbifunctional chains have shown that structural ef-fects are quite markedup to chain lengths leading to the formation of …
Number of citations: 59 pubs.acs.org

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